meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine
Description
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin derivative featuring four 3-methoxy-4-hydroxyphenyl substituents at the meso positions. This compound combines electron-donating methoxy groups and polar hydroxyl groups, which influence its electronic properties, solubility, and intermolecular interactions. Key properties likely include pH-dependent solubility, aggregation behavior modulated by hydrogen bonding, and tunable photophysical activity.
Properties
IUPAC Name |
2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFFXLLRHHHVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle . Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the porphyrin ring or the substituents attached to it.
Reduction: This can lead to the formation of reduced porphyrin derivatives.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
Scientific Research Applications
Synthesis Overview:
- Starting Materials: Pyrrole and substituted aldehydes.
- Key Steps: Condensation reactions followed by purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product identity.
Photodynamic Therapy (PDT)
One of the most significant applications of TMHPP is in photodynamic therapy, a treatment modality for various cancers. TMHPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells.
Mechanism of Action:
- Upon irradiation with light, TMHPP absorbs energy and transfers it to molecular oxygen, producing singlet oxygen, which is cytotoxic to cancer cells .
- Studies have demonstrated its efficacy in inducing apoptosis in tumor cells, making it a promising candidate for PDT.
Biosensing Applications
TMHPP has been employed as a fluorescent probe for detecting and quantifying nucleic acids and proteins due to its unique optical properties. Its ability to interact with biological targets enhances its utility in biosensing technologies.
Case Study:
- A study reported the use of TMHPP in a fluorescence-based assay for DNA detection, showcasing its sensitivity and specificity.
Nanomaterials Functionalization
TMHPP can be utilized to functionalize nanomaterials such as silver nanoparticles. This functionalization enhances the properties of the nanoparticles for applications in theranostics (therapeutics combined with diagnostics) and sensing.
Applications:
- Functionalized nanoparticles exhibit improved stability and biocompatibility, allowing for targeted drug delivery systems.
Metal-Organic Frameworks (MOFs)
Recent research has explored the incorporation of TMHPP into metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation processes.
Properties:
- TMHPP serves as a building block for MOFs with tailored properties, enhancing their functionality for specific applications.
Mechanism of Action
The mechanism of action of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine involves its ability to absorb light and transfer energy. This property makes it useful in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The compound interacts with molecular targets such as cellular membranes and proteins, leading to cell damage and death .
Comparison with Similar Compounds
Comparison with Structurally Similar Porphyrins
Substituent Position and Functional Group Effects
Key Observations :
- Substituent Position : Pyridyl substituents at the 4-position (TMPyP4) enable DNA intercalation, while 2-position analogs (TMPyP2) lack this ability .
- Solubility : Sulfonato and carboxyphenyl groups confer water solubility, whereas methoxy/hydroxyl derivatives likely exhibit pH-dependent solubility.
- Toxicity : Sulfonatophenyl derivatives (TPPS4) show low toxicity, suggesting charged substituents reduce adverse effects .
Metalation Effects
- Fe(III) meso-Tetra(4-sulfonatophenyl) porphine : Lacks DNA-unwinding ability compared to its metal-free counterpart, highlighting the role of central metal ions in biomolecular interactions .
- Mn(III) meso-Tetra(N-methyl-4-pyridyl) porphine : Used in electrocatalytic reduction of hydrogen peroxide and oxygen, demonstrating metal-dependent redox activity .
Data Table: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | Key Application |
|---|---|---|---|
| This compound | Not reported | Moderate (pH-dependent) | Hypothesized: Sensors, PDT |
| meso-Tetra(4-methoxyphenyl) porphine | 734.84 | Low | Explosives detection, PDT |
| TMPyP4 | ~927 (tetrachloride) | High | DNA studies, biochemical assays |
| TPPS4 | ~934 (dihydrochloride) | High | Antimicrobial PDT, sensors |
| TCPP | ~735 | High | MOFs, electrocatalysis |
Biological Activity
meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine (TMP) is a synthetic porphyrin compound that has gained attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article reviews the biological activity of TMP, focusing on its photophysical properties, cytotoxicity, and mechanisms of action.
Photophysical Properties
The photophysical characteristics of TMP are crucial for its effectiveness as a photosensitizer in PDT. The absorption spectrum of TMP shows significant peaks in the visible range, which are essential for light activation during therapy. Studies indicate that TMP exhibits high singlet oxygen generation efficiency, which is a key factor in its photodynamic activity.
Table 1: Photophysical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 678.7 g/mol |
| Absorption Maxima | 410 nm, 650 nm |
| Singlet Oxygen Yield () | High (exact value varies by study) |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of TMP have been evaluated against various cancer cell lines. In vitro studies demonstrate that TMP exhibits significant anticancer activity through mechanisms involving reactive oxygen species (ROS) generation upon light activation.
Case Study: Anticancer Efficacy
In a study involving human melanoma cells (A375), TMP showed an IC50 value of approximately 68 nM, indicating potent cytotoxicity. This effect was attributed to the compound's ability to induce apoptosis via ROS-mediated pathways .
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 68 | ROS generation leading to apoptosis |
| OE19 (Esophageal) | 344 | Similar mechanism |
| HT1376 (Bladder) | 63 | Similar mechanism |
Antibacterial Activity
TMP also demonstrates antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The photodynamic treatment with TMP leads to significant reductions in bacterial viability.
Study Findings
In a recent investigation, TMP exhibited Log10 reduction values greater than 3.0 against Staphylococcus aureus and Escherichia coli when exposed to light activation, showcasing its potential as an antibacterial agent .
The primary mechanism by which TMP exerts its biological effects involves the generation of singlet oxygen and other reactive species upon light exposure. These reactive species can damage cellular components, leading to cell death.
-
Photodynamic Mechanism :
- Upon activation by light, TMP generates singlet oxygen ().
- This singlet oxygen interacts with cellular membranes, proteins, and nucleic acids, causing oxidative damage.
- Cellular Uptake :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves Adler-Longo or Lindsey methods. Key parameters include solvent polarity (e.g., propionic acid for cyclization), temperature control (120–150°C), and stoichiometric ratios of pyrrole to substituted benzaldehyde. Post-synthesis purification via column chromatography (silica gel, DCM/methanol eluent) is critical to remove chlorin byproducts .
- Optimization : Adjusting substituent reactivity by pre-protecting hydroxyl groups (e.g., acetylating 4-hydroxyphenyl groups) improves yield. Monitoring reaction progress via UV-Vis spectroscopy (Soret band ~420 nm) ensures completion .
Q. How do solubility and stability properties of this porphyrin influence experimental design?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and weakly acidic aqueous solutions (pH < 5), enabling applications in homogeneous catalysis or photodynamic therapy. Insolubility in water at neutral pH necessitates derivatization (e.g., sulfonation) for biological studies .
- Stability : Light-sensitive; store in amber vials under inert gas (N₂/Ar). Degradation in acidic/basic conditions requires pH-controlled environments (pH 6–8) for long-term stability .
Q. What spectroscopic techniques are essential for characterizing structural purity and electronic properties?
- UV-Vis Spectroscopy : Confirm porphyrin core integrity via Soret (~420 nm) and Q-bands (500–700 nm). Hypsochromic shifts indicate substituent effects .
- ¹H NMR : Aromatic protons of methoxy/hydroxyphenyl groups appear as doublets (δ 7.5–8.5 ppm). Free-base porphyrins show sharp NH peaks (δ -2 to -3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~855 Da) and detects metalation (e.g., Zn²⁺ insertion) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict photophysical properties and guide material design?
- Approach : Use DFT (PBE0/CAM-B3LYP functionals) to model HOMO-LUMO gaps, excitation energies, and charge-transfer dynamics. Compare computed UV-Vis spectra with experimental data to validate substituent effects (e.g., methoxy vs. hydroxyl groups) .
- Applications : Predict singlet oxygen quantum yields (ΦΔ) for photodynamic therapy or electron-transfer efficiency in photocatalysis .
Q. What strategies enhance the compound’s utility in metal-organic frameworks (MOFs) or sensors?
- Functionalization : Carboxylate groups (if present) enable coordination to metal nodes (e.g., Zr⁴⁺, Zn²⁺) for MOF assembly. Hydroxyl/methoxy groups facilitate hydrogen bonding in supramolecular architectures .
- Sensing : Embedding in hydrogels or polymer matrices enhances selectivity for analytes (e.g., O₂, CO) via fluorescence quenching. Tuning substituent electronics (e.g., electron-donating methoxy groups) alters binding affinity .
Q. How do environmental factors (pH, ionic strength) affect its aggregation and photodynamic activity?
- Aggregation Studies : Use dynamic light scattering (DLS) and fluorescence anisotropy to monitor J-aggregate formation. Acidic conditions (pH < 4) promote protonation, reducing solubility and increasing aggregation .
- Photodynamic Efficiency : Measure singlet oxygen (¹O₂) generation using SOSG (Singlet Oxygen Sensor Green) under varying pH. Hydroxyl groups enhance ¹O₂ yield in neutral media due to reduced self-aggregation .
Q. What are the challenges in reconciling discrepancies between theoretical and experimental data for this porphyrin?
- Common Issues :
- Solvent Effects : Computational models often neglect solvent interactions, leading to deviations in HOMO-LUMO predictions. Include implicit solvent models (e.g., PCM) for accuracy .
- Protonation States : Experimental spectra may reflect mixed protonation states (free-base vs. diprotonated), whereas calculations assume a single state. Use pH-adjusted models to match conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
